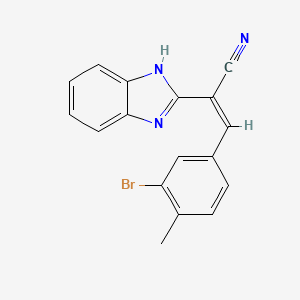![molecular formula C16H16N2O6 B5376576 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5376576.png)
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid, also known as FABAC, is a synthetic compound that has been extensively used in scientific research. It is a derivative of furoyl and furylacrylic acid and has been found to have a wide range of applications in various fields of science.
Scientific Research Applications
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been extensively used in scientific research due to its unique chemical properties. It has been found to have applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been used as a building block for the synthesis of various compounds that have potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.
Mechanism of Action
The mechanism of action of 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid is not fully understood. However, it has been found to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has also been found to interact with various receptors such as GABA and glutamate receptors.
Biochemical and Physiological Effects:
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been found to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has also been found to decrease the levels of amyloid beta, which is a protein that is associated with Alzheimer's disease. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been found to have antioxidant properties and has been shown to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid in lab experiments are its unique chemical properties, its ability to inhibit the activity of various enzymes and interact with various receptors, and its potential therapeutic applications. The limitations of using 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid in lab experiments are its high cost, its low solubility in water, and its potential toxicity.
Future Directions
There are various future directions for the research on 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid. One direction is to study its potential therapeutic applications in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. Another direction is to study its potential as a building block for the synthesis of new drugs. Further research is also needed to understand its mechanism of action and its potential toxicity.
Synthesis Methods
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid is synthesized by reacting 2-furoyl chloride and 2-furylacrylic acid with 4-aminobutanoic acid in the presence of a base. The reaction results in the formation of 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid, which is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
properties
IUPAC Name |
4-[[(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-14(20)6-1-7-17-15(21)12(10-11-4-2-8-23-11)18-16(22)13-5-3-9-24-13/h2-5,8-10H,1,6-7H2,(H,17,21)(H,18,22)(H,19,20)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRGLVOCWAKBLJ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(hydroxymethyl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-4-azepanol](/img/structure/B5376493.png)
![5-nitro-2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5376496.png)
![3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5376502.png)
![3-allyl-5-{3-chloro-5-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376507.png)
![1-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5376512.png)
![4-[2-(4-bromophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5376517.png)
![1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-phenyl-4-piperidinol](/img/structure/B5376524.png)

![1-{1-[(2,8-dimethylquinolin-4-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5376533.png)
![(3R*,3aR*,7aR*)-1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5376538.png)

![1-[(2-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5376549.png)

![methyl 4-(4-fluorophenyl)-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5376581.png)